molecular formula C10H17NO3 B597298 Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate CAS No. 1245816-27-6

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate

Cat. No.: B597298
CAS No.: 1245816-27-6
M. Wt: 199.25
InChI Key: FIFKIIBTYOOVJD-UHFFFAOYSA-N
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Description

tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate (CAS 1245816-27-6) is a high-purity spirocyclic building block of significant interest in modern medicinal chemistry and pharmaceutical research . Its unique structure, featuring two fused four-membered rings (azetidine and oxetane) connected by a single spiro carbon atom, provides a rigid, three-dimensional scaffold that is highly valuable for exploring novel chemical space . This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules, particularly in the design of biologically active compounds for neurological disorders and other therapeutic areas . Its application extends to the development of advanced drug modalities like Proteolysis-Targeting Chimeras (PROTACs), where its precise molecular architecture is crucial for forming the linker that connects the warhead to the E3 ligase ligand . The tert-butoxycarbonyl (Boc) protecting group on the nitrogen allows for selective derivation and further functionalization, making it a versatile precursor for creating diverse compound libraries . Stored at 2-8°C, sealed, and dry , this product is intended for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(12)11-5-4-10(11)6-13-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIFKIIBTYOOVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716613
Record name tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-27-6
Record name tert-Butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Ring-Closing Strategies

Spirocyclic frameworks are typically constructed via intramolecular cyclization. For oxa-azaspiro systems, key precursors include:

  • Amino-alcohols : Cyclization of NN-Boc-protected amino-alcohols under dehydrative conditions could form the oxa-aza ring. For example, heating a linear precursor with a catalyst like pp-toluenesulfonic acid (pp-TSA) may induce ring closure.

  • Keteniminium intermediates : Reacting tert-butyl carbamate derivatives with ketenes or their equivalents could generate spiro centers through [2+2] cycloadditions, though this method remains speculative for this compound.

Borohydride Reduction of Keto-Spiro Intermediates

The Ambeed data highlights sodium borohydride (NaBH4\text{NaBH}_4) reductions of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to yield hydroxylated analogs. While this pertains to a 2-aza isomer, it demonstrates the feasibility of post-cyclization functionalization. For the 1-aza target, a similar approach might involve:

  • Synthesizing tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate via oxidation.

  • Reducing the ketone to an alcohol using NaBH4\text{NaBH}_4 in methanol at 0–25°C.

Boc Protection and Deprotection Dynamics

Introducing the tert-butyl carbamate group typically employs di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions. For example:

6-Oxa-1-azaspiro[3.3]heptane+Boc2OEt3NTert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate\text{6-Oxa-1-azaspiro[3.3]heptane} + \text{Boc}2\text{O} \xrightarrow{\text{Et}3\text{N}} \text{this compound}

This reaction is exothermic and requires anhydrous conditions to prevent Boc group hydrolysis.

Analytical Validation and Characterization

Successful synthesis mandates rigorous validation:

  • NMR Spectroscopy : The 1H^1\text{H} NMR of related spiro compounds (e.g., tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate) shows distinct signals for the Boc group (δ 1.42ppm\delta\ 1.42 \, \text{ppm}) and spiro protons (δ 3.754.18ppm\delta\ 3.75–4.18 \, \text{ppm}).

  • Mass Spectrometry : The molecular ion peak at m/z 214m/z\ 214 ([M+H]+^+) confirms the target’s molecular weight .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The spirocyclic structure allows it to fit into specific binding sites of enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Diazaspiro Derivatives

Compounds with additional nitrogen atoms in the spiro system exhibit distinct reactivity and applications:

  • Synthesized at 70°C using Cs₂CO₃, yielding 54% . Demonstrates enantioselectivity (89% ee) . Key differences: The diazaspiro derivatives show higher basicity due to the additional nitrogen, influencing their solubility and interaction with biological targets.

Functional Group Variations

Substituents on the Spiro Core
  • Tert-butyl 6-(aminomethyl)-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 2230803-05-9): Molecular formula: C₁₂H₂₂N₂O₂ (MW: 226.32 g/mol).
  • Tert-butyl 6-oxo-1-azaspiro[3.3]heptane-1-carboxylate (CAS: 1363380-93-1): Molecular formula: C₁₁H₁₇NO₃ (MW: 211.26 g/mol). The oxo group introduces a ketone, increasing polarity and reactivity toward nucleophiles .
Halogenated and Fluorinated Derivatives
  • Tert-butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride (CAS: 2102412-20-2):
    • Fluorination improves metabolic stability and membrane permeability, critical for CNS-targeting drugs .

Physicochemical Properties

Compound (CAS) Molecular Formula MW (g/mol) Key Substituent Solubility Storage Conditions
Target compound (1245816-27-6) C₁₀H₁₇NO₃ 199.24 Boc-protected Low in H₂O Dry, inert, 4°C
6-Oxa-1-azaspiro oxalate (1380571-72-1) C₁₂H₂₀N₂O₆ 288.30 Oxalate salt High in polar solvents Room temperature
3h (N/A) C₂₁H₃₀N₂O₃ 381.21 Benzyloxy Organic solvents Not specified

Biological Activity

Tert-butyl 6-oxa-1-azaspiro[3.3]heptane-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.

  • IUPAC Name : Tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate
  • CAS Number : 1223573-41-8
  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol

The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of both a carboxylate and an oxa group contributes to its reactivity and potential as a pharmacophore.

Research indicates that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The specific mechanism of action for this compound is still under investigation, but it is hypothesized to interact with various biological targets due to its unique conformation and functional groups.

Antimicrobial Effects

The antimicrobial activity of related compounds suggests that this compound may also possess similar properties. Compounds with spiro structures have been reported to exhibit significant antibacterial and antifungal activities, likely due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

Case Studies and Research Findings

Several studies have been conducted to explore the synthesis and biological evaluation of spirocyclic compounds:

  • Synthesis Pathways : Efficient synthetic routes for producing this compound have been developed, highlighting its accessibility for further biological testing .
  • Biological Testing : In vitro assays have demonstrated that related compounds exhibit potent activity against various pathogens, suggesting that this compound could be evaluated for similar effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeReference
Tert-butyl 6-Oxo-2-Azaspiro[3.3]HeptaneAntiviral
Tert-butyl 6-Hydroxy-Azaspiro[3.3]HeptaneAntimicrobial
Tert-butyl 6-Oxa-Azaspiro[3.3]HeptaneAnticancer

Q & A

Q. Table 1: Representative Reaction Conditions

Reagent/ConditionYieldReference
LiAlH4, NaH, THF87%
Ir catalysis, Cs₂CO₃, DMF87%
Cs₂CO₃, 70°C54%

Advanced: How can enantioselectivity be controlled in derivatives of this compound?

Methodological Answer:
Enantioselectivity is achieved via chiral auxiliaries (e.g., tert-butylsulfinyl groups) and HPLC analysis for enantiomeric excess (ee). Key steps:

  • Use (R)-tert-butylsulfinyl groups to induce stereochemical control during LiAlH4 reduction .
  • Analyze ee via HPLC with chiral columns; reported ee values reach 89% using optimized catalysts .
  • Monitor optical rotation ([α]D values) to confirm configuration (e.g., [α]²⁰_D = +3.5 in CHCl₃) .

Basic: What spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks to spirocyclic protons (e.g., δ 4.31 ppm for axial protons) and tert-butyl groups (δ 1.42 ppm) .
  • HRMS : Validate molecular ions (e.g., [M+H]⁺ = 431.1569 for C₂₀H₂₉ClFN₂O₃S) .
  • FTIR : Confirm carbonyl stretches (1692 cm⁻¹ for carboxylate) .

Advanced: How can contradictions between predicted and observed NMR shifts be resolved?

Methodological Answer:

  • Computational Modeling : Use DFT calculations to predict shifts and compare with experimental data .
  • Solvent Effects : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) .
  • Dynamic Effects : Investigate conformational flexibility via variable-temperature NMR if spirocyclic ring puckering causes discrepancies .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent degradation .
  • PPE : Use nitrile gloves, chemical-resistant suits, and fume hoods to avoid inhalation/contact .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water .

Advanced: How can factorial design optimize synthesis conditions?

Methodological Answer:

  • Variables : Test temperature (70–90°C), catalyst loading (100–300 mol% Cs₂CO₃), and solvent polarity (DMF vs. THF) .
  • Response Metrics : Track yield, enantiomeric excess, and purity via HPLC .
  • Example : A 2³ factorial design revealed that 90°C and 300 mol% Cs₂CO₃ maximize yield (87%) while minimizing byproducts .

Basic: What crystallographic methods determine the spirocyclic structure?

Methodological Answer:

  • X-ray Diffraction : Use SHELX software for structure refinement. SHELXL is preferred for small-molecule resolution .
  • Hydrogen Bonding Analysis : Apply graph-set analysis (e.g., Etter’s rules) to identify motifs like R₂²(8) rings in crystal packing .

Advanced: How can AI/ML improve reaction optimization for derivatives?

Methodological Answer:

  • COMSOL Simulations : Model reaction kinetics to predict optimal temperatures/catalyst ratios .
  • Data Mining : Train ML models on historical NMR/HRMS datasets to predict reaction outcomes .
  • Automation : Integrate robotic platforms with AI for high-throughput screening of conditions .

Advanced: What factors cause yield variability, and how are they mitigated?

Methodological Answer:

  • Temperature Sensitivity : Lower yields at 70°C (54%) vs. 90°C (87%) suggest thermal activation barriers .
  • Purification : Use gradient column chromatography (e.g., hexane:EtOAc 20:1→10:1) to isolate products from polar byproducts .
  • Catalyst Degradation : Replace Cs₂CO₃ if moisture exposure deactivates it during prolonged reactions .

Basic: What are the key structural features of this compound?

Methodological Answer:

  • Spiro Core : A 6-oxa-1-azaspiro[3.3]heptane ring confirmed by NMR coupling constants (e.g., J = 9.2 Hz for adjacent protons) .
  • tert-Butyl Carboxylate : A bulky protecting group enhancing solubility in organic solvents (e.g., CHCl₃) .

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